Vegfr-2-IN-23
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Overview
Description
Vegfr-2-IN-23 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is a key mediator in the formation of new blood vessels, making it a significant target for cancer therapy and other diseases involving abnormal blood vessel growth .
Preparation Methods
The synthesis of Vegfr-2-IN-23 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of quinoxaline-based derivatives. The synthetic route typically includes the formation of the quinoxaline core, followed by functionalization to introduce the necessary pharmacophoric groups . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Vegfr-2-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinoxaline core or the attached functional groups .
Scientific Research Applications
Vegfr-2-IN-23 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of angiogenesis and vasculogenesis. In biology, it helps in understanding the role of VEGFR-2 in cell signaling and vascular development. In medicine, this compound is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit blood vessel formation in tumors . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting VEGFR-2 .
Mechanism of Action
Vegfr-2-IN-23 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibition blocks the dimerization and autophosphorylation of the receptor, which are essential steps in the activation of downstream signaling pathways. The key pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways. By inhibiting these pathways, this compound effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis .
Comparison with Similar Compounds
Vegfr-2-IN-23 is similar to other VEGFR-2 inhibitors such as sorafenib, sunitinib, and tivozanib. it has unique structural features that may offer advantages in terms of selectivity and potency. For example, the quinoxaline-based core of this compound provides a distinct binding mode that can enhance its inhibitory activity against VEGFR-2 . Other similar compounds include fruquintinib and ZINC33268577, which also target VEGFR-2 but may differ in their pharmacokinetic properties and clinical efficacy .
Biological Activity
Introduction
Vegfr-2-IN-23 is a small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis, tumor growth, and various pathological conditions. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various models, and potential therapeutic applications based on recent research findings.
This compound functions primarily by inhibiting the kinase activity of VEGFR-2. This inhibition prevents the receptor from mediating downstream signaling pathways that lead to endothelial cell proliferation and migration, which are essential processes in angiogenesis. The compound's binding affinity for VEGFR-2 has been characterized, with studies indicating an IC50 value that demonstrates its potency in blocking receptor activity.
Key Findings on Mechanism
- Inhibition of VEGF-Induced Phosphorylation : this compound significantly reduces the phosphorylation of VEGFR-2 in response to VEGF stimulation, indicating effective blockade of ligand-dependent activation .
- Impact on Endothelial Cells : In vitro studies show that treatment with this compound leads to decreased proliferation and migration of human umbilical vein endothelial cells (HUVECs), further supporting its role as an antiangiogenic agent .
Animal Studies
Research involving animal models has demonstrated the efficacy of this compound in reducing tumor growth and metastasis. For instance:
Study | Model | Outcome |
---|---|---|
MMTV-PyMT mouse model | Significant reduction in tumor volume and angiogenesis | |
Xenograft models (breast cancer) | Decreased tumor vascularization and enhanced survival rates |
These studies highlight the compound's potential as a therapeutic agent in cancer treatment by targeting tumor-associated angiogenesis.
Case Studies
- Breast Cancer : In a study using breast cancer xenografts, this compound treatment resulted in a marked decrease in tumor size compared to control groups, correlating with reduced microvessel density .
- Lung Cancer : Another case study indicated that administration of this compound led to significant tumor regression in lung cancer models, suggesting broad applicability across different cancer types .
Comparative Analysis with Other VEGFR Inhibitors
To contextualize the biological activity of this compound, it is essential to compare it with other known VEGFR inhibitors:
Compound | IC50 (µM) | Targeted Cancer Types | Mechanism |
---|---|---|---|
This compound | 0.56 | Breast, Lung | Kinase inhibition |
Compound 16b | 1.0 | Cervical, Hepatic | Competitive inhibition |
Sorafenib | 0.5 | Renal Cell Carcinoma | Multi-target kinase inhibitor |
This table illustrates that this compound exhibits competitive potency comparable to established inhibitors while offering specificity towards VEGFR-2.
Properties
Molecular Formula |
C22H15N5O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-hydrazinyl-6-naphthalen-2-yl-4-(4-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H15N5O2/c23-13-20-19(15-7-9-18(10-8-15)27(28)29)12-21(25-22(20)26-24)17-6-5-14-3-1-2-4-16(14)11-17/h1-12H,24H2,(H,25,26) |
InChI Key |
HKSGWKJRWMNWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=C(C(=C3)C4=CC=C(C=C4)[N+](=O)[O-])C#N)NN |
Origin of Product |
United States |
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